2,6-Octadiene, 2,4-dimethyl-

CAS No.: 63843-03-8

Cat. No.: VC19402249

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63843-03-8 |

|---|---|

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol |

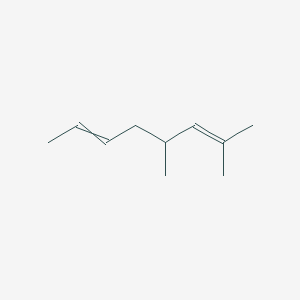

| IUPAC Name | 2,4-dimethylocta-2,6-diene |

| Standard InChI | InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |

| Standard InChI Key | TXULYAYLIDLYMO-UHFFFAOYSA-N |

| Canonical SMILES | CC=CCC(C)C=C(C)C |

Introduction

Structural Characteristics

Molecular Architecture

The IUPAC name 2,4-dimethylocta-2,6-diene specifies an eight-carbon chain with double bonds at positions 2–3 and 6–7 and methyl groups at carbons 2 and 4. The SMILES notation CC=CCC(C)C=C(C)C clarifies the connectivity:

-

C1–C2: A double bond between carbons 2 and 3 (CH₂=C(CH₃)).

-

C4: A methyl branch (CH(CH₃)).

-

C6–C7: A second double bond (C=C) with a terminal methyl group at C8 .

The conjugated diene system allows for resonance stabilization, influencing reactivity in cycloadditions and polymerization.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Double Bond Positions | 2–3 and 6–7 | |

| Methyl Substituents | C2 and C4 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed dehydration of tertiary alcohols, such as 2,4-dimethyl-2,6-octanediol, using sulfuric or phosphoric acid. The reaction proceeds via carbocation intermediates, with temperature control (80–120°C) critical to minimizing byproducts like 3,3,6-trimethyl-1,5-heptadiene.

Industrial Methods

Large-scale production employs fluidized-bed reactors with zeolite catalysts (e.g., ZSM-5) to enhance selectivity and yield (>85%). Continuous distillation isolates the product from isomers and oligomers .

Physical Properties

Thermodynamic Parameters

The low density and moderate boiling point reflect its nonpolar hydrocarbon nature, while the flash point classifies it as a flammable liquid .

Table 2: Comparative Physical Properties of Dienes

| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|

| 2,4-Dimethylocta-2,6-diene | 167.1 | 0.766 | 43.9 |

| 2,7-Dimethylocta-2,6-diene | 229–230 | 0.879 | 216 |

| Myrcene | 167 | 0.794 | 46 |

Chemical Reactivity

Addition Reactions

The conjugated diene undergoes electrophilic additions (e.g., bromination) at both double bonds. For example, bromine adds to C2–C3 and C6–C7, yielding 2,3,6,7-tetrabromo-2,4-dimethyloctane.

Polymerization

Radical-initiated polymerization produces poly(2,4-dimethyloctadiene), a thermoplastic with applications in adhesives. The reaction requires azobisisobutyronitrile (AIBN) at 60–80°C.

Oxidation and Reduction

-

Oxidation: Ozonolysis cleaves the double bonds, generating two equivalents of acetone and a C₄ diketone.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the diene to 2,4-dimethyloctane, a diesel fuel additive .

Applications

Organic Synthesis

The compound serves as a precursor for terpene analogs and chiral ligands. For example, hydroboration with BH₃ yields borolanes used in asymmetric catalysis.

Polymer Industry

Its polymerization produces elastomers with high thermal stability, utilized in sealants and coatings.

Fragrance Chemistry

Derivatives like 2,6-dimethyl-3,7-octadiene-2,6-diol contribute to floral scents in perfumery .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Peaks at δ 1.60 (s, CH₃), 2.00–2.07 (m, CH₂), 5.08–5.34 (m, =CH) .

-

GC-MS: Base peak at m/z 83 (C₆H₁₁⁺), indicative of methyl-substituted fragments .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves isomers with ≥98% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume